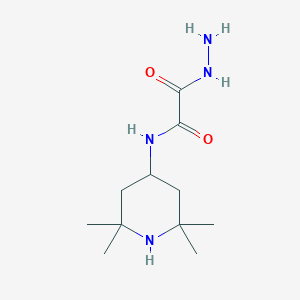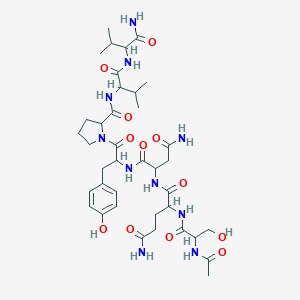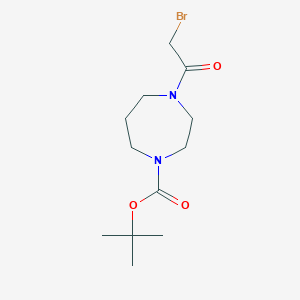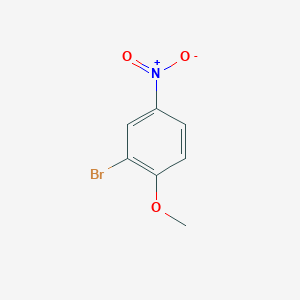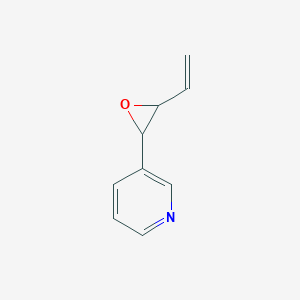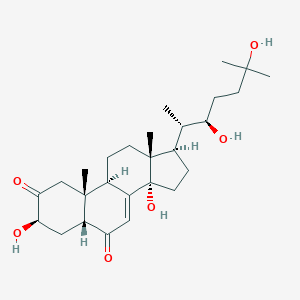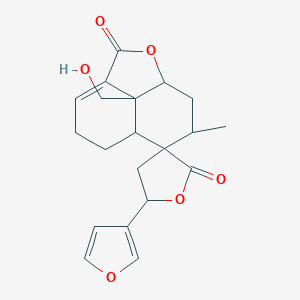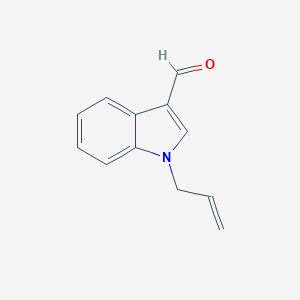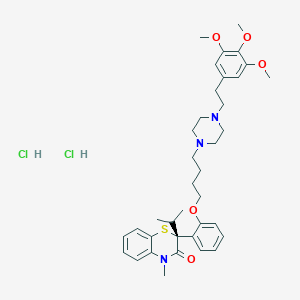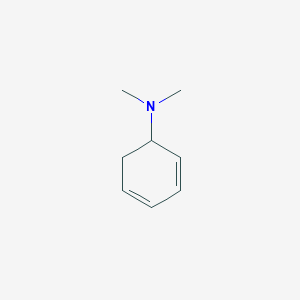
N,N-dimethylcyclohexa-2,4-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylcyclohexa-2,4-dien-1-amine, also known as DMCHA, is a cyclic amine that has been widely used in scientific research. DMCHA has a unique chemical structure that allows it to interact with biological systems in a variety of ways.
Mécanisme D'action
N,N-dimethylcyclohexa-2,4-dien-1-amine's mechanism of action is not completely understood, but it is believed to act on the central nervous system by modulating neurotransmitter release and receptor activity. It has been shown to interact with GABA, serotonin, and dopamine receptors, among others. N,N-dimethylcyclohexa-2,4-dien-1-amine's unique chemical structure allows it to interact with these receptors in a way that is different from other compounds, making it a valuable tool in the study of neurotransmitter systems.
Effets Biochimiques Et Physiologiques
N,N-dimethylcyclohexa-2,4-dien-1-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress. N,N-dimethylcyclohexa-2,4-dien-1-amine has been found to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have potential in the treatment of anxiety and depression in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethylcyclohexa-2,4-dien-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a unique chemical structure that allows it to interact with biological systems in a variety of ways. However, there are also limitations to its use. N,N-dimethylcyclohexa-2,4-dien-1-amine can be difficult to work with due to its low solubility in water, and it can be toxic at high doses. Researchers must take care to use appropriate safety precautions when working with N,N-dimethylcyclohexa-2,4-dien-1-amine.
Orientations Futures
There are several future directions for research on N,N-dimethylcyclohexa-2,4-dien-1-amine. One area of interest is the development of new N,N-dimethylcyclohexa-2,4-dien-1-amine derivatives with improved pharmacological properties. Another area of interest is the study of N,N-dimethylcyclohexa-2,4-dien-1-amine's effects on different neurotransmitter systems and its potential for the treatment of various neurological disorders. Additionally, the use of N,N-dimethylcyclohexa-2,4-dien-1-amine as a tool in the study of neurotransmitter systems and drug discovery is an area of ongoing research.
Conclusion:
N,N-dimethylcyclohexa-2,4-dien-1-amine is a valuable tool in scientific research due to its unique chemical structure and wide range of biological activities. Its use in the study of neurotransmitter systems and drug discovery has led to important discoveries in the field of neuropharmacology. While there are limitations to its use, N,N-dimethylcyclohexa-2,4-dien-1-amine's potential for the treatment of neurological disorders and its use as a tool in the study of neurotransmitter systems make it an important area of ongoing research.
Méthodes De Synthèse
N,N-dimethylcyclohexa-2,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of cyclohexanone with dimethylamine, followed by cyclization and reduction. This method has been used successfully in many laboratories to produce high-quality N,N-dimethylcyclohexa-2,4-dien-1-amine.
Applications De Recherche Scientifique
N,N-dimethylcyclohexa-2,4-dien-1-amine has been used in a variety of scientific research applications, including drug discovery, neuropharmacology, and toxicology. It has been found to have a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. N,N-dimethylcyclohexa-2,4-dien-1-amine has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
119015-41-7 |
|---|---|
Nom du produit |
N,N-dimethylcyclohexa-2,4-dien-1-amine |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
N,N-dimethylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C8H13N/c1-9(2)8-6-4-3-5-7-8/h3-6,8H,7H2,1-2H3 |
Clé InChI |
PJJUTQNCPQHMRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC=CC=C1 |
SMILES canonique |
CN(C)C1CC=CC=C1 |
Synonymes |
2,4-Cyclohexadien-1-ylamine,N,N-dimethyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
